molecular formula C6H6F7IO B1598029 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane CAS No. 243139-56-2

1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane

Cat. No. B1598029
M. Wt: 354 g/mol
InChI Key: MGSMUGDXPQAOBJ-UHFFFAOYSA-N
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Description

“1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane” is a fluorinated organic compound . It has gained significant attention in scientific research due to its unique chemical structure and potential biological activity.


Synthesis Analysis

The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .


Molecular Structure Analysis

The molecular structure of “1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane” is represented by the formula C6H6F7IO .

Scientific Research Applications

Fluorinated Compounds Synthesis and Applications

  • Highly Selective Condensation Reactions : Fluorinated compounds, similar in complexity to the requested molecule, have been synthesized through selective condensation reactions using aluminum halide catalysis, demonstrating the utility of fluorinated molecules in creating specific chemical structures with high yield (Krespan & Rao, 1992).

  • Basicity Studies of Aryllithiums : Research on the basicities of aryllithium compounds with various fluorinated substituents provides insights into the reactivity and stability of fluorinated molecules, which is crucial for their application in organic synthesis and drug development (Gorecka-Kobylinska & Schlosser, 2009).

  • Material Science and Surface Chemistry : Fluorinated styrene-based materials have been developed for their low surface energy properties, showcasing the potential of fluorinated compounds in creating advanced materials with unique physical properties (Borkar, Jankova, Siesler, & Hvilsted, 2004).

  • Radical Addition Reactions : The direction of radical addition reactions involving fluorinated compounds highlights the reactivity of such molecules and their potential in synthetic organic chemistry, particularly in the construction of complex fluorinated structures (Fleming, Haszeldine, & Tipping, 1973).

  • Metalorganic Chemical Vapor Deposition (MOCVD) : The synthesis and characterization of volatile barium beta-diketonate polyether adducts for use in MOCVD processes demonstrate the application of fluorinated compounds in thin film deposition, relevant for semiconductor manufacturing (Gardiner, Brown, Kirlin, & Rheingold, 1991).

properties

IUPAC Name

1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F7IO/c1-3(14)2-4(7,5(8,9)10)15-6(11,12)13/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSMUGDXPQAOBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(F)(F)F)(OC(F)(F)F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380251
Record name 1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane

CAS RN

243139-56-2
Record name 1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane
Reactant of Route 2
1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane
Reactant of Route 3
1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane
Reactant of Route 4
Reactant of Route 4
1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane
Reactant of Route 5
1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane
Reactant of Route 6
1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane

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